molecular formula C7H7N3 B183615 Imidazo[1,2-a]pyridin-5-amine CAS No. 66358-23-4

Imidazo[1,2-a]pyridin-5-amine

Cat. No. B183615
Key on ui cas rn: 66358-23-4
M. Wt: 133.15 g/mol
InChI Key: XSNBOUDHWWROII-UHFFFAOYSA-N
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Patent
US08598356B2

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1 H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.O.C(=O)(O)[O-].[Na+].Cl[CH2:16][CH:17]=O>[Na+].[Cl-].CCO>[N:1]1[CH:16]=[CH:17][N:3]2[C:4]([NH2:8])=[CH:5][CH:6]=[CH:7][C:2]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4.31 g
Type
reactant
Smiles
ClCC=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with n-butanol (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=CC=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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